molecular formula C17H10F3NO3 B1450805 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione CAS No. 946386-79-4

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione

Cat. No. B1450805
M. Wt: 333.26 g/mol
InChI Key: MMKIVJYKYPACND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, such as “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione”, can be achieved by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .


Chemical Reactions Analysis

Indane-1,3-dione, a key component of “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione”, is a versatile building block used in numerous applications . It can undergo different chemical reactions, enabling access to this scaffold and its most common derivatives .

Scientific Research Applications

Hypolipidemic Activity of Indan-1,3-dione Derivatives

A study explored the hypolipidemic activities of 2-substituted indan-1,3-dione derivatives, including 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione. These derivatives were found to reduce serum cholesterol and triglycerides in rodents, outperforming clofibrate, a known lipid-lowering drug. The derivatives also inhibited key enzymes involved in lipid synthesis, leading to reduced tissue lipid levels and increased fecal lipid excretion (Murthy et al., 1985).

Neuropharmacological Applications

Influence on Learning and Memory

A study focused on the synthesis of novel derivatives of 4-oxo-3-methylcytisine with the phenyl moiety bonded through various spacers and assessed their ability to influence learning and memory in rats. The study identified hit-compounds that effectively influenced learning and memory in conditioned passive avoidance reflex (CPAR) tests, marking them as potential scaffolds for synthesizing new derivatives with neuropharmacological activity (Tsypysheva et al., 2019).

Anticonvulsant Applications

Novel Fluorinated Pyrrolo[1,2-a]pyrazine-2,6-dione Derivatives

Research demonstrated that incorporating fluorine atoms into certain derivatives can significantly enhance their anticonvulsant potency. The study identified specific meta-trifluoromethyl and meta-trifluoromethoxy derivatives with a broad spectrum of activity across preclinical seizure models, showcasing their potential as anticonvulsant agents (Dawidowski et al., 2014).

properties

IUPAC Name

3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKIVJYKYPACND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148769
Record name 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione

CAS RN

946386-79-4
Record name 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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